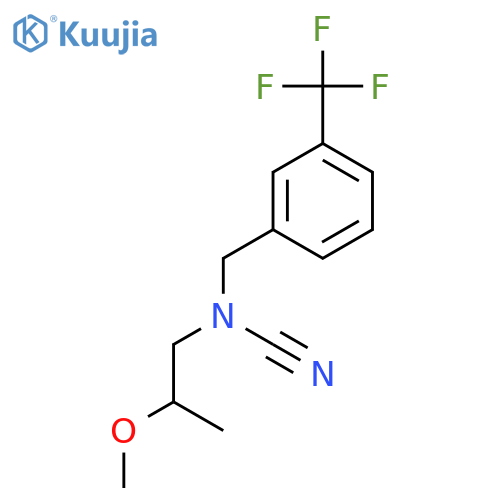Cas no 2411222-16-5 (cyano(2-methoxypropyl){3-(trifluoromethyl)phenylmethyl}amine)

2411222-16-5 structure
商品名:cyano(2-methoxypropyl){3-(trifluoromethyl)phenylmethyl}amine
cyano(2-methoxypropyl){3-(trifluoromethyl)phenylmethyl}amine 化学的及び物理的性質
名前と識別子
-
- cyano(2-methoxypropyl){3-(trifluoromethyl)phenylmethyl}amine
- 2411222-16-5
- cyano(2-methoxypropyl){[3-(trifluoromethyl)phenyl]methyl}amine
- Z3063578202
- EN300-26574758
-
- インチ: 1S/C13H15F3N2O/c1-10(19-2)7-18(9-17)8-11-4-3-5-12(6-11)13(14,15)16/h3-6,10H,7-8H2,1-2H3
- InChIKey: ASOZYUOZFJTATM-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)CN(C#N)CC(C)OC)(F)F
計算された属性
- せいみつぶんしりょう: 272.11364759g/mol
- どういたいしつりょう: 272.11364759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
cyano(2-methoxypropyl){3-(trifluoromethyl)phenylmethyl}amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26574758-0.05g |
cyano(2-methoxypropyl){[3-(trifluoromethyl)phenyl]methyl}amine |
2411222-16-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
cyano(2-methoxypropyl){3-(trifluoromethyl)phenylmethyl}amine 関連文献
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
2411222-16-5 (cyano(2-methoxypropyl){3-(trifluoromethyl)phenylmethyl}amine) 関連製品
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
